molecular formula C13H14N2O3S B11006596 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide

Cat. No.: B11006596
M. Wt: 278.33 g/mol
InChI Key: TXDJLJGFZOFTMH-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide is a complex organic compound characterized by the presence of an indole ring and a thiolane ring with a dioxo group

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1H-indole-6-carboxamide

InChI

InChI=1S/C13H14N2O3S/c16-13(15-11-4-6-19(17,18)8-11)10-2-1-9-3-5-14-12(9)7-10/h1-3,5,7,11,14H,4,6,8H2,(H,15,16)

InChI Key

TXDJLJGFZOFTMH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-6-carboxamide core, followed by the introduction of the thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the thiolane ring or the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide stands out due to its combination of the indole and thiolane rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound combines an indole moiety with a thiolane derivative , characterized by its molecular formula C24H27NO5SC_{24}H_{27}NO_5S and a molecular weight of 441.55 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The indole structure is known for its role in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Biological Activity Data Table

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter levels

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial cell membranes, leading to cell death.
  • Cancer Cell Line Research : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
  • Neuroprotection Assessment : Research focusing on neuroprotection revealed that the compound might enhance the levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), suggesting a role in mitigating neurodegenerative processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(oxolan-2-yl)methyl]-1H-indole-6-carboxamideIndole core with oxolaneAntimicrobial, anticancer
2-chloro-N-[1-(1,1-dioxo-thiolan)]acetamideThiolane core with chloroacetylAntiviral properties
N-methylindole derivativeIndole core without thiolaneNeuroprotective effects

Future Directions

Further investigations are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future research should focus on:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

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